Product packaging for Aminobenzoate potassium(Cat. No.:CAS No. 138-84-1)

Aminobenzoate potassium

Cat. No.: B045847
CAS No.: 138-84-1
M. Wt: 176.23 g/mol
InChI Key: YXGFRNGNLWDFIV-UHFFFAOYSA-N
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Description

Aminobenzoate potassium is the water-soluble potassium salt of 4-aminobenzoic acid (PABA), a compound of significant interest in biochemical research. Its primary research value lies in its role as a precursor in folate (vitamin B9) biosynthesis by certain microorganisms, making it a critical tool for studying bacterial metabolism and for the development of sulfonamide antibiotics, which competit inhibit the enzyme dihydropteroate synthase. Furthermore, due to its strong absorption of ultraviolet (UV) radiation in the UVB range (290-320 nm), it serves as a key reference standard and active component in photobiology research for investigating the efficacy and photostability of sunscreen formulations. Researchers also utilize this compound to explore its potential effects on fibrous tissue formation and its interaction with various cellular processes. This high-purity compound offers enhanced solubility in aqueous solutions compared to the free acid form, facilitating its use in cell culture media and various in vitro assay systems. It is presented as a reliable and consistent reagent for these advanced laboratory applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7KNO2 B045847 Aminobenzoate potassium CAS No. 138-84-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

138-84-1

Molecular Formula

C7H7KNO2

Molecular Weight

176.23 g/mol

IUPAC Name

potassium;4-aminobenzoate

InChI

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);

InChI Key

YXGFRNGNLWDFIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.[K]

Other CAS No.

138-84-1

physical_description

Solid;  [Merck Index]

Pictograms

Irritant

solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4 Aminobenzoic Acid
4 Aminobenzoic Acid, Potassium Salt
4-Aminobenzoate, Potassium
4-Aminobenzoic Acid
4-Aminobenzoic Acid, Potassium Salt
Aminobenzoate, Potassium
Aminobenzoic Acid (USP)
Epit Vit
Epitelplast
Hachemina
Magnesium para-Aminobenzoate
p Aminobenzoic Acid
p-Aminobenzoic Acid
PABA
Pabasan
para Aminobenzoic Acid
para-Aminobenzoate, Magnesium
para-Aminobenzoic Acid
Paraminan
Paraminol
Potaba
Potassium 4 Aminobenzoate
Potassium 4-Aminobenzoate
Potassium Aminobenzoate

Origin of Product

United States

Hofmann Degradation of Terephthalamide:in This Route, Terephthalic Acid is Converted to Its Monoamide, Terephthalamic Acid. the Hofmann Degradation of Terephthalamic Acid, Using a Hypohalite Such As Sodium Hypochlorite in the Presence of a Base, Results in the Formation of 4 Aminobenzoic Acid.google.comthis is then Converted to the Potassium Salt.

Advanced Derivatization Strategies for 4-Aminobenzoic Acid Scaffolds

The 4-aminobenzoic acid molecule possesses two reactive functional groups, the amino group and the carboxylic acid group, making it an excellent scaffold for chemical derivatization to synthesize a wide array of analogues.

Alkylation Reactions and Analogue Synthesis

Both the amino and the carboxylic acid groups of 4-aminobenzoic acid can undergo alkylation to produce a variety of derivatives. O-alkylation of the carboxylic acid group leads to the formation of esters, while N-alkylation of the amino group yields secondary or tertiary amines.

A study on the synthesis of O- and N-alkyl derivatives of 4-aminobenzoic acid utilized potassium carbonate as a base in the presence of various alkylating agents under mild conditions. tandfonline.comnih.gov This method allows for the preparation of a series of twenty different alkyl derivatives. tandfonline.comnih.gov The use of potassium carbonate facilitates the deprotonation of the carboxylic acid and/or the amino group, making them more nucleophilic for the subsequent reaction with the alkylating agent. tandfonline.comnih.gov

Reactant 1Reactant 2BaseProduct Type
4-Aminobenzoic AcidAlkyl HalidePotassium CarbonateO- and/or N-Alkyl Derivatives

Formation of Schiff Bases and Imine Chemistry

The amino group of 4-aminobenzoic acid readily reacts with aldehydes and ketones in a condensation reaction to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). semanticscholar.orgasianpubs.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org

The general reaction involves refluxing 4-aminobenzoic acid with an appropriate aldehyde or ketone in a solvent like methanol (B129727) or ethanol. semanticscholar.orgnih.gov The versatility of this reaction allows for the synthesis of a vast library of Schiff base derivatives by simply varying the carbonyl compound. semanticscholar.orgnih.govrjptonline.org

The mechanism for imine formation under acidic conditions proceeds through several steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack of the primary amine on the carbonyl carbon.

Deprotonation of the nitrogen.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.orgmasterorganicchemistry.com

Reactant 1Reactant 2CatalystProduct
4-Aminobenzoic AcidAldehyde or KetoneAcid (e.g., Acetic Acid)Schiff Base (Imine)

These derivatization strategies highlight the chemical versatility of the 4-aminobenzoic acid structure, enabling the synthesis of a wide range of compounds with potential applications in various scientific and industrial fields.

Heterocyclic Ring System Construction

Aminobenzoic acid is a key precursor in the synthesis of numerous heterocyclic compounds. The amino and carboxylic acid functionalities can participate in various cyclization and condensation reactions to form stable ring structures.

Oxadiazoles: 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from 4-aminobenzoic acid. One common method involves the conversion of the carboxylic acid to a carbohydrazide, which is then cyclized. For example, 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized from 2,5-di(4,4′- amino-1,3,4-oxadiazole), which is prepared from a mixture of 4-aminobenzoic acid and hydrazine (B178648) in the presence of polyphosphoric acid. tandfonline.com Another approach involves the cyclization of a naphthofuran-2-carbohydrazide intermediate with para-aminobenzoic acid (PABA) using phosphorus oxychloride to yield an oxadiazole intermediate, which can be further functionalized. scholarsresearchlibrary.com

Triazoles: The synthesis of triazole derivatives often utilizes the amino group of aminobenzoic acid. For instance, p-aminobenzoic acid has been used to synthesize substituted 1-phenyl-5-oxopyrrolidine derivatives that contain a triazole moiety. mdpi.comnih.gov A common strategy for forming a 1,2,3-triazole ring is through a diazotization reaction of the amino group, followed by the addition of sodium azide (B81097) to form an aryl azide. This azide can then undergo cycloaddition reactions. For example, 4-aminobenzoic acid can be converted to 4-azidobenzoic acid, which then serves as a building block for triazole-based peptide analogues through click chemistry. researchgate.net

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized using aminobenzoic acid as a structural component. While direct cyclization to form the pyrimidine ring might be less common, PABA-substituted pyrimidine derivatives have been synthesized and studied. nih.gov The general synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a compound containing an N-C-N fragment like urea (B33335) or guanidine. researchgate.net Aminobenzoic acid can be incorporated into one of these fragments to be included in the final pyrimidine structure.

Benzimidazoles: The condensation of an o-phenylenediamine (B120857) with a carboxylic acid is a fundamental method for synthesizing benzimidazoles. 4-aminobenzoic acid can be condensed with o-phenylenediamine in the presence of polyphosphoric acid to yield 4-(1H-benzimidazol-2-yl)benzenamine. analis.com.my This intermediate can then be used in further synthetic steps. This reaction provides a straightforward route to 2-substituted benzimidazoles where the substituent is derived from the aminobenzoic acid moiety. sphinxsai.com

Quinoxalines: Quinoxaline (B1680401) synthesis typically involves the condensation of an aromatic o-diamine with an α-dicarbonyl compound. Aminobenzoic acid can be incorporated into the quinoxaline structure through various strategies. For example, chloroquinoxalines can be refluxed with m-aminobenzoic acid, where the amino group displaces the chlorine to form an aminobenzoate-substituted quinoxaline. researchgate.netmdpi.com Another route involves reacting a pre-formed quinoxaline derivative with 4-aminobenzoic acid under microwave irradiation to form an amino-linked benzoic acid derivative. jmchemsci.com

Table 1: Examples of Heterocyclic Synthesis Starting from Aminobenzoic Acid

Heterocycle Starting Material Key Reagents/Conditions Reference
Oxadiazole 4-Aminobenzoic acid Hydrazine, Polyphosphoric acid tandfonline.com
Triazole 4-Aminobenzoic acid HCl, NaNO₂, NaN₃ (to form azide) researchgate.net
Benzimidazole 4-Aminobenzoic acid o-phenylenediamine, Polyphosphoric acid analis.com.my
Quinoxaline m-Aminobenzoic acid Chloroquinoxalines, n-butanol, reflux researchgate.netmdpi.com

Design and Synthesis of Carboxamide and Thiourea (B124793) Derivatives

The amino group of aminobenzoate is a versatile handle for the synthesis of carboxamide and thiourea derivatives. These functional groups are prevalent in medicinal chemistry due to their ability to form stable hydrogen bonds.

Carboxamide Derivatives: Carboxamides are readily synthesized from aminobenzoic acid by reacting the amino group with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). A general approach involves coupling the aminobenzoate with a carboxylic acid using a peptide coupling reagent. In one synthetic strategy, amide derivatives of para-aminobenzoic acid were prepared by first converting PABA into an azo compound, which was then acetylated using acetic anhydride (B1165640) to form the amide. scholarsresearchlibrary.com Another method involves the direct reaction of 4-aminobenzoic acid with isophthaloyl dichloride in tetrahydrofuran (B95107) to produce 4,4ʹ-(isophthaloylbis(azanediyl))dibenzoic acid, a dicarboxamide derivative.

Thiourea Derivatives: Thioureas are synthesized by reacting the amino group of aminobenzoate with an isothiocyanate. This reaction is typically straightforward and proceeds under mild conditions. For example, novel thiourea derivatives have been synthesized from substituted 2-aminobenzothiazoles, which themselves can be derived from aminobenzoic acid precursors. nih.gov The general synthesis involves reacting an amine with thiophosgene (B130339) to generate an isothiocyanate, which is then condensed with another amine to yield the thiourea. nih.gov Alternatively, a simple condensation between an amine and carbon disulfide in an aqueous medium can produce substituted thiourea derivatives. organic-chemistry.org

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally friendly and sustainable methods. The synthesis of aminobenzoic acid and its derivatives is an area where green chemistry principles are being applied.

The traditional chemical production of aminobenzoic acid relies on petroleum-derived precursors and often involves harsh reaction conditions. mdpi.com A greener alternative is the biosynthesis of aminobenzoic acid from simple, renewable carbon sources like glucose in microorganisms. mdpi.comresearchgate.net These biosynthetic routes, utilizing pathways like the shikimate pathway, avoid toxic reagents and reduce environmental pollution. mdpi.com

For the synthesis of its derivatives, green approaches focus on minimizing waste, using less hazardous solvents, and improving atom economy.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. For instance, the synthesis of Schiff base derivatives has been achieved by reacting aminobenzoic acid ethyl ester with carboxylate derivatives under microwave irradiation. nih.gov

Water as a Solvent: Performing reactions in water is a key aspect of green chemistry. An "on-water" method has been developed for the synthesis of unsymmetrical thioureas by reacting isothiocyanates with amines, which avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

Catalytic Methods: The use of efficient and recyclable catalysts can improve the sustainability of synthetic processes.

The preparation of triazole-3-thiol moieties from PABA has also been approached using green synthesis methodologies, showcasing the shift towards more sustainable practices in derivatizing this important building block. nih.gov

Coordination Chemistry and Metal Complexation of Aminobenzoate Ligands

The aminobenzoate anion is an excellent ligand for coordinating with metal ions due to the presence of two potential donor sites: the carboxylate oxygen atoms and the amino nitrogen atom. This allows it to act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of metal complexes with varied structures, including mononuclear compounds and coordination polymers.

The coordination mode often depends on the metal ion, the position of the amino group on the benzene (B151609) ring (ortho, meta, or para), and the reaction conditions.

Coordination with Alkali and Alkaline Earth Metals: Studies on the complexes of aminobenzoate with alkali and alkaline earth metals have revealed intricate coordination networks.

Potassium: The crystal structure of potassium 2-aminobenzoate (B8764639) monohydrate shows octacoordinated potassium atoms. The 2-aminobenzoate ligand acts in a pentadentate fashion, with the carboxylate oxygen atoms bridging multiple potassium ions, forming a polymeric chain. Water molecules also participate in the coordination sphere. tandfonline.com

Alkaline Earth Metals (Ca, Sr, Ba): In complexes with 2-aminobenzoic acid, the coordination number of the metal ion increases with its size. Calcium in [Ca(2-aba)₂(OH₂)₃]∞ is heptacoordinated, while strontium and barium in their respective complexes show a coordination number of nine. acs.orgias.ac.in For the strontium and barium complexes, both the carboxylate group and the amino group participate in coordination, whereas in the calcium complex, only the carboxylate oxygen atoms bind to the metal center. acs.org

Coordination with Transition Metals: Aminobenzoate ligands also form stable complexes with transition metals.

Iron(II): An iron(II)-4-aminobenzoic acid complex with the proposed formula Fe₂[Fe(PABA)₆]·2H₂O has been synthesized. In this complex, the PABA ligand coordinates to the iron(II) center through the carboxyl group, resulting in an octahedral geometry. sphinxsai.com

Cobalt(II), Nickel(II), and Copper(II): Mononuclear complexes of Co(II), Ni(II), and Cu(II) have been prepared with ligands derived from ethyl 4-aminobenzoate. Spectroscopic and magnetic data suggest octahedral geometries for the cobalt and copper complexes and a tetrahedral geometry for the nickel complex. jmchemsci.com

Schiff Base Complexes: Schiff base ligands derived from o-aminobenzoic acid and an aldehyde (e.g., furfuraldehyde) can chelate with metals like Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺ through the imine nitrogen and carboxylate oxygen, typically forming complexes with a 2:1 ligand-to-metal ratio. saspublishers.com

The ability of the aminobenzoate ligand to form these varied and often polymeric structures makes it a valuable component in the field of crystal engineering and the development of metal-organic frameworks (MOFs).

Table 2: Coordination Properties of Aminobenzoate Ligands with Various Metals

Metal Ion Ligand Coordination Number Coordinated Groups Structure Type Reference
Potassium (K⁺) 2-Aminobenzoate 8 Carboxylate oxygens, Water Polymeric chain tandfonline.com
Calcium (Ca²⁺) 2-Aminobenzoate 7 Carboxylate oxygens, Water Polymeric network acs.org
Strontium (Sr²⁺) 2-Aminobenzoate 9 Carboxylate oxygens, Amino nitrogen, Water Polymeric network acs.org
Barium (Ba²⁺) 2-Aminobenzoate 9 Carboxylate oxygens, Amino nitrogen, Water Polymeric network acs.org
Iron (Fe²⁺) 4-Aminobenzoate 6 Carboxylate oxygens Octahedral complex sphinxsai.com

Molecular Mechanisms and Biochemical Interactions of Aminobenzoate Potassium

Investigation of Antifibrotic Molecular Pathways

The primary therapeutic application of aminobenzoate potassium centers on its antifibrotic activity. patsnap.com Fibrosis is a pathological condition characterized by the excessive formation of connective tissue, leading to scarring and hardening of tissues. patsnap.com this compound is thought to interfere with this process through multiple pathways. patsnap.com

Modulatory Effects on Monoamine Oxidase (MAO) Activity

A central hypothesis for the antifibrotic action of this compound involves its ability to enhance the activity of monoamine oxidase (MAO). nih.govpatsnap.com MAO is an enzyme crucial for the oxidative deamination of various biogenic amines. patsnap.com It is suggested that by increasing MAO activity, this compound helps to prevent or even reverse fibrosis. medicines.org.ukmedicines.org.uk The activity of MAO is dependent on an adequate supply of oxygen. medicines.org.ukmedicines.org.uk

Role in Oxidative Deamination of Biogenic Amines

Oxidative deamination is a critical process in the breakdown of amine-containing compounds, such as amino acids and neurotransmitters. wikipedia.org This process, primarily occurring in the liver, converts these compounds into α-keto acids and ammonia. wikipedia.org Monoamine oxidase (MAO) is a key enzyme in the oxidative deamination of monoamines. wikipedia.org By enhancing MAO activity, this compound facilitates the breakdown of biogenic amines that can contribute to fibrotic processes when present in excess. patsnap.compatsnap.com Biogenic amines are organic nitrogenous compounds that can be produced through the decarboxylation of amino acids. nih.gov

Impact on Serotonin (B10506) Metabolism and Fibrotic Processes

Elevated levels of serotonin have been associated with the promotion of fibrosis. patsnap.com Serotonin can stimulate the release of transforming growth factor-β1 (TGF-β1), a key cytokine that promotes the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for extracellular matrix deposition in fibrosis. this compound is believed to counteract this by enhancing MAO-A activity, the MAO isoform that primarily metabolizes serotonin. This increased catabolism reduces serotonin bioavailability, thereby mitigating its pro-fibrotic effects. patsnap.com It is theorized that fibrosis may arise from an imbalance of either too much serotonin or insufficient MAO activity over time. medicines.org.ukmedicines.org.uk

Cellular Respiration and Oxygen Uptake Enhancement Mechanisms

A proposed mechanism for the antifibrotic effect of this compound is its ability to increase oxygen uptake at the tissue level. nih.govcancer.govmedicines.org.uk Enhanced tissue oxygenation is believed to support the activity of MAO, which requires oxygen as a substrate for its enzymatic reactions. nih.govcancer.gov This, in turn, contributes to the prevention and regression of fibrosis. medicines.org.ukmedicines.org.uk Studies have shown that para-aminobenzoic acid (PABA) can increase oxygen consumption in certain biological systems. nih.gov The potassium component of the compound may also play a role in regulating cellular respiration. nih.gov

Anti-inflammatory Molecular Interactions and Pathways

In addition to its antifibrotic effects, this compound exhibits anti-inflammatory properties. patsnap.compatsnap.com Inflammation is a key contributor to the development and progression of fibrotic diseases, as it can promote the proliferation of fibroblasts. patsnap.compatsnap.com By reducing inflammation, this compound helps to lessen the fibrotic process. patsnap.com The compound has been shown to have a direct inhibitory effect on the secretion of glycosaminoglycans by fibroblasts, which are components of the extracellular matrix. researchgate.netnih.govamegroups.cn

Suppression of Myofibroblast Activation

The transition of fibroblasts into activated myofibroblasts is a critical event in the development of fibrosis. nih.gov Myofibroblasts are characterized by their increased production of extracellular matrix components like collagen. amegroups.org this compound is thought to suppress the activation of myofibroblasts, thereby reducing the excessive deposition of fibrotic tissue. nih.gov This effect is likely linked to its modulation of serotonin levels and the subsequent impact on TGF-β1 signaling, a potent inducer of myofibroblast differentiation. merckmillipore.com

Unelucidated Molecular Pathways and Research Gaps

Despite its use in treating certain fibrotic conditions, the precise molecular mechanisms of this compound are not entirely understood, and several research gaps remain. patsnap.compatsnap.com While it is believed to exert its antifibrotic effects by increasing tissue oxygen uptake and modulating monoamine oxidase (MAO) activity, the specific downstream signaling cascades and molecular targets are not fully elucidated. patsnap.compatsnap.com

A significant area requiring further investigation is the detailed mechanism by which this compound enhances tissue oxygenation. medicines.org.uk The current understanding suggests that by increasing oxygen supply, it boosts MAO activity, which is oxygen-dependent. medicines.org.uk This, in turn, is thought to reduce the levels of serotonin, a neurotransmitter implicated in promoting fibrosis. patsnap.comnih.gov However, the direct molecular interactions that lead to increased oxygen uptake at the cellular level remain to be identified.

The exact interplay between this compound and the various components of the fibrotic process presents another research gap. Fibrosis involves a complex interplay of various cells, cytokines, and growth factors. While the modulation of serotonin via MAO is a proposed pathway, the effect of this compound on other key fibrotic mediators, such as transforming growth factor-beta (TGF-β), is not well-defined. Serotonin itself is known to stimulate the release of TGF-β1, a potent profibrotic cytokine. Therefore, a more comprehensive understanding of how this compound influences the broader network of fibrotic signaling is needed.

Furthermore, the anti-inflammatory properties of this compound are considered significant in its therapeutic action, as inflammation is a key driver in the development of fibrosis. patsnap.compatsnap.com However, the specific molecular pathways through which it exerts its anti-inflammatory effects are not clearly established. patsnap.com Research is needed to explore its impact on inflammatory cell proliferation, cytokine production, and signaling pathways.

The role of the potassium ion in the compound's activity is another area that warrants further study. While it is known to function as a potassium supplement, its specific contribution to the antifibrotic and anti-inflammatory effects of the molecule is not fully understood. patsnap.com

Key Research Gaps:

Research AreaSpecific Questions to be Addressed
Tissue Oxygenation What are the direct molecular targets and signaling pathways involved in this compound-mediated increases in tissue oxygen uptake?
Fibrotic Pathways Beyond serotonin modulation, how does this compound affect other key fibrotic mediators like TGF-β and collagen synthesis?
Anti-inflammatory Mechanisms Which specific inflammatory pathways, cytokines, and cell types are modulated by this compound?
Role of Potassium Ion What is the specific contribution of the potassium ion to the overall therapeutic effect of the compound?
Clinical Efficacy What is the definitive clinical efficacy of this compound in various fibrotic diseases, as determined by large-scale, controlled trials?

Analytical Techniques for Characterization and Elucidation of Aminobenzoate Potassium and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are instrumental in elucidating the molecular structure of aminobenzoate potassium by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy : In the proton NMR spectrum of p-aminobenzoate potassium, the chemical shifts of the aromatic protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylate group (-COO⁻). The spectrum typically exhibits two sets of doublets in the aromatic region, corresponding to the protons on the benzene (B151609) ring. The absence of the acidic proton from the carboxylic acid group (which would appear at a much higher chemical shift, often >10 ppm in the parent p-aminobenzoic acid) is a key indicator of salt formation. rsc.orgchemicalbook.com The amino group protons appear as a broad singlet.

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. spectrabase.com The spectrum of p-aminobenzoate potassium will show distinct signals for the carboxylate carbon, the carbon atom attached to the amino group, the two equivalent aromatic carbons adjacent to the amino group, and the two equivalent aromatic carbons adjacent to the carboxylate group. The solvent used, typically deuterium (B1214612) oxide (D₂O), can influence the chemical shifts. spectrabase.com

Table 1: Representative NMR Data for the p-Aminobenzoate Moiety Note: Data is based on the parent compound, p-aminobenzoic acid, in DMSO-d₆. The carboxylic acid proton signal would be absent in the potassium salt.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.6DoubletAromatic protons ortho to carboxylate
¹H~6.5DoubletAromatic protons ortho to amino group
¹H~5.8Broad SingletAmino (-NH₂) protons
¹³C~168SingletCarboxylate carbon (-COO⁻)
¹³C~154SingletAromatic carbon attached to -NH₂
¹³C~132SingletAromatic carbons ortho to carboxylate
¹³C~117SingletAromatic carbon attached to -COO⁻
¹³C~113SingletAromatic carbons ortho to -NH₂
Source: Data inferred from studies on p-aminobenzoic acid. rsc.org

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The sample is often prepared as a potassium bromide (KBr) pellet to obtain a clear spectrum. nih.govconfex.com

Key characteristic absorption bands in the FTIR spectrum include:

N-H Stretching : The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3500-3200 cm⁻¹. The position of these bands can indicate the extent of hydrogen bonding. researchgate.net

C=O Stretching : A strong absorption band corresponding to the asymmetric stretching of the carboxylate group (-COO⁻) is observed around 1600-1550 cm⁻¹. This is a significant shift from the carbonyl stretch of the parent carboxylic acid (~1700 cm⁻¹), confirming deprotonation.

C-N Stretching : The stretching vibration of the aromatic carbon-nitrogen bond appears in the 1350-1250 cm⁻¹ region.

Aromatic C=C Stretching : Multiple bands in the 1600-1450 cm⁻¹ range are characteristic of the aromatic ring.

Table 2: Key FTIR Absorption Bands for p-Aminobenzoate Potassium

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200N-H StretchAmino (-NH₂)
1600 - 1550C=O Asymmetric StretchCarboxylate (-COO⁻)
1450 - 1400C=O Symmetric StretchCarboxylate (-COO⁻)
1600 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine
Source: General FTIR correlation tables and data from related aminobenzoate compounds. researchgate.net

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. While analysis of the intact salt can be challenging, techniques like Electrospray Ionization (ESI) can be used. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the aminobenzoate anion. rsc.org The exact mass of this compound is approximately 175.00356 g/mol . spectrabase.com Mass spectrometry helps to confirm the molecular formula C₇H₆KNO₂. nih.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. It is a standard identification method for this compound. newdruginfo.com The UV spectrum of p-aminobenzoate potassium in solution typically displays characteristic absorption maxima. For the parent compound, 4-aminobenzoic acid, these peaks are observed around 194 nm, 226 nm, and 278 nm. sielc.com The position and intensity of these peaks are dependent on the solvent and pH. This technique is often used in conjunction with liquid chromatography for quantitative analysis. scribd.com

Currently, there is limited specific research available in the public domain regarding the Near-Infrared (NIR) or photoluminescence properties of this compound.

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography)

Chromatography is essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity and assay of this compound. A common approach uses a reverse-phase column (such as a C8 or C18) with a UV detector set to one of the absorption maxima (e.g., 280 nm). scribd.com The mobile phase is typically a mixture of an aqueous buffer (like a phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. scribd.comscribd.com The retention time of the major peak corresponding to the aminobenzoate anion is compared to that of a reference standard for identification. scribd.com

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique used for the qualitative identification of this compound and for monitoring the progress of reactions. A sample is spotted on a silica (B1680970) gel plate (the stationary phase), which is then developed in a suitable mobile phase, such as a mixture of toluene, acetone, methanol, and ammonia. rsc.org The spots can be visualized under UV light or by using a staining reagent like ninhydrin, which reacts with the primary amino group to produce a colored spot. illinois.edu

Titrimetric and Stoichiometric Analysis

Titrimetric analysis is a classical quantitative method used to determine the purity and confirm the stoichiometry of this compound.

An acid-base titration can be employed to determine the assay of the compound. The aminobenzoate ion is the conjugate base of a weak acid. The analysis can be performed by dissolving a precisely weighed sample in a suitable solvent and titrating it with a standardized acid, such as hydrochloric acid or perchloric acid. The endpoint can be detected using a pH indicator like phenolphthalein (B1677637) or potentiometrically. usp.org This method confirms that the molar ratio of aminobenzoate to potassium is 1:1. Additionally, specific titrimetric methods have been developed for para-aminobenzoic acid using reagents like N-bromophthalimide and N-bromosaccharin, which could be adapted for the analysis of its potassium salt. nih.gov

Preclinical and in Vitro Studies on Aminobenzoate Potassium Analogues

Cellular Proliferation and Macromolecule Synthesis Studies

In vitro studies utilizing aminobenzoate potassium have provided insights into its effects on cellular activities, particularly concerning fibroblasts, which are key cells in the synthesis of extracellular matrix components.

Potassium para-aminobenzoate has been shown to exert a dose-dependent inhibitory effect on the proliferation of various fibroblast cell types in vitro. nih.gov This includes fibroblasts derived from the normal human skin, the affected skin of individuals with scleroderma, and rheumatoid synovial cells. nih.gov The inhibition of cell division for all three cell types was observed to begin at a concentration of approximately 3000 µg/ml. nih.gov This suggests a direct impact on the mechanisms governing fibroblast growth and replication.

The secretion of acid mucopolysaccharides, a class of glycosaminoglycans, by fibroblasts is significantly modulated by potassium para-aminobenzoate. In studies involving rheumatoid synovial cells and scleroderma fibroblasts, inhibition of glycosaminoglycan secretion was observed at concentrations as low as 100 µg/ml, which falls within the therapeutic range. nih.gov The inhibitory effect was dose-dependent, with over 50% inhibition recorded at a concentration of 5000 µg/ml. nih.gov

Table 1: Effect of Potassium para-Aminobenzoate on Fibroblast Functions In Vitro nih.gov
ParameterCell Types StudiedEffective ConcentrationObserved Effect
Cellular ProliferationNormal skin fibroblasts, Scleroderma fibroblasts, Rheumatoid synovial cellsStarting at ~3000 µg/mlDose-dependent inhibition
Glycosaminoglycan SecretionScleroderma fibroblasts, Rheumatoid synovial cellsStarting at 100 µg/mlInhibition observed
Glycosaminoglycan SecretionScleroderma fibroblasts, Rheumatoid synovial cells5000 µg/ml>50% inhibition
Collagen SynthesisVarious strainsRange of concentrations testedNo effect observed

In contrast to its effects on fibroblast proliferation and glycosaminoglycan secretion, in vitro studies have found that potassium para-aminobenzoate does not affect collagen synthesis. nih.gov This lack of effect was consistent across several different cell strains and was observed despite the use of a wide range of drug concentrations and treatment durations. nih.gov

Enzyme Inhibition Profiling

Analogues and derivatives of aminobenzoic acid have been investigated for their potential to inhibit various enzymes, revealing activities relevant to neurodegenerative diseases and bacterial infections.

Derivatives of p-aminobenzoic acid (PABA) have been identified as potential inhibitors of cholinesterase enzymes, which is an attractive strategy for the treatment of Alzheimer's disease. researchgate.netnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the availability of the neurotransmitter acetylcholine in the brain. researchgate.netnih.gov In vitro screening of a series of 2-, 3-, and 4-aminobenzoic acid derivatives demonstrated significant inhibitory potential. researchgate.net For example, one study identified compound 5b as having the highest inhibition potential against acetylcholinesterase, while compound 2c showed the highest inhibitory potential against butyrylcholinesterase. researchgate.net

Table 2: Cholinesterase Inhibition by Aminobenzoic Acid Derivatives researchgate.net
CompoundTarget EnzymeIC₅₀ Value (µM)
Compound 5bAcetylcholinesterase (AChE)1.66 ± 0.03
Compound 2cButyrylcholinesterase (BChE)2.67 ± 0.05

Aminobenzoate-containing structures are integral to certain classes of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govresearchgate.netnih.gov These enzymes are composed of subunits, and aminobenzoate-based inhibitors often target the ATP-binding site on the GyrB and ParE subunits. nih.gov For instance, 2-aminobenzothiazole-based inhibitors derived from 4-aminobenzoates have shown promising activity. nih.govnih.gov One such compound displayed potent activity against DNA gyrase and Topo IV from E. coli. nih.gov Another optimized compound, known as compound 27, was found to be an excellent inhibitor of gyrase from multiple bacterial species, including E. coli, A. baumannii, and P. aeruginosa. nih.gov

Table 3: Inhibition of Bacterial Topoisomerases by Aminobenzoate Analogues
CompoundTarget EnzymeBacterial SourceIC₅₀ Value (nM)
Inhibitor A nih.govDNA GyraseE. coli<10
Topoisomerase IV95 ± 4
Compound 27 nih.govDNA GyraseE. coli<10
A. baumannii15.6
P. aeruginosa<10
Topoisomerase IVA. baumannii<10
P. aeruginosa29

Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step of tryptophan degradation along the kynurenine pathway. nih.gov Overexpression of IDO1 in tumor cells and antigen-presenting cells is a mechanism of immune escape for malignant tumors. nih.gov Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.govrsc.org A variety of IDO1 inhibitors have been discovered through high-throughput screening, rational design, and natural compound screening, with some advancing to clinical trials. nih.govfrontiersin.org These inhibitors are structurally diverse and include tryptophan derivatives, compounds with imidazole (B134444), 1,2,3-triazole, or tetrazole scaffolds, as well as quinone and iminoquinone derivatives, and N-hydroxyamidines. rsc.org

However, based on the available preclinical and in vitro studies, there is no direct evidence to suggest that this compound or its analogues act as inhibitors of the Indoleamine 2,3-dioxygenase (IDO1) enzyme. Research on IDO1 inhibitors has primarily focused on other chemical scaffolds. rsc.orgnih.gov

Antimicrobial Efficacy Assessment

The antibacterial properties of aminobenzoate derivatives have been investigated, revealing a range of activities against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is limited in the provided research, studies on related compounds offer insights into its potential antibacterial spectrum.

One study identified a kinase inhibitor, IMD0354, with potent activity against multidrug-resistant Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.06 µg/mL. nih.gov At higher concentrations, this compound was found to permeabilize the bacterial membrane of Gram-positive bacteria. nih.gov Another peptide, IMT-P8, demonstrated the ability to potentiate the effects of Gram-positive specific antibiotics against intrinsically resistant Gram-negative bacteria by permeabilizing both the outer and cytoplasmic membranes. nih.gov

While these findings are for different molecules, they highlight potential mechanisms by which aminobenzoate analogues could exert antibacterial effects. The primary mechanism for many antibacterial agents involves the disruption of the bacterial cell wall or membrane, or interference with essential metabolic pathways.

Table 1: Antibacterial Activity of Selected Compounds

Compound Bacterial Strain MIC (µg/mL) Reference
IMD0354 Vancomycin-Resistant Enterococcus faecium 0.06 - 0.25 nih.gov
IMD0354 Vancomycin-Resistant Enterococcus faecalis 0.12 - 0.25 nih.gov
IMD0354 Methicillin-Resistant Staphylococcus aureus (MRSA) 0.06 - 0.5 nih.gov
IMD0354 Vancomycin-Resistant Staphylococcus aureus (VRSA) 0.12 nih.gov

This table presents data for a kinase inhibitor, IMD0354, to illustrate potential antibacterial efficacy of related compounds, as specific data for this compound was not available in the provided search results.

The antimycobacterial potential of compounds related to this compound has been explored, particularly in the context of targeting the biosynthesis of p-aminobenzoic acid (PABA). The PABA biosynthetic pathway in Mycobacterium tuberculosis is crucial for its survival and has been identified as a target for antifolate drugs. nih.gov

Research has shown that disrupting PABA biosynthesis can significantly potentiate the anti-tubercular action of dihydropteroate synthase (DHPS) inhibitors, such as sulfonamides and p-aminosalicylic acid (PAS), by up to 1000-fold. nih.gov This suggests that the mycobacterial PABA pathway is a vulnerable target that, when inhibited, could enhance the efficacy of existing antimycobacterial agents. nih.gov

While direct studies on the antimycobacterial activity of this compound are not detailed in the provided search results, the critical role of PABA in mycobacterial metabolism highlights a potential avenue for the development of aminobenzoate analogues as anti-tuberculosis agents. A study on various plant extracts from the Rubiaceae family demonstrated antimycobacterial activity against M. tuberculosis H37Rv, M. tuberculosis ATCC 25177, and Mycobacterium bovis ATCC 27299, with MIC values ranging from 39 to 312 μg/mL. nih.gov

Table 2: Antimycobacterial Activity of Selected Plant Extracts

Plant Extract Mycobacterial Strain MIC (µg/mL) Reference
Cremaspora triflora M. tuberculosis 39 nih.gov
Cephalanthus natalensis M. tuberculosis 39 nih.gov
Pavetta lanceolata M. bovis 78 nih.gov

This table provides data on plant extracts to illustrate the range of antimycobacterial activity found in natural products, as direct data for this compound was not available.

p-Aminobenzoic acid (pABA), the parent compound of this compound, has demonstrated a broad spectrum of antifungal activities. acs.org Studies have shown its efficacy against several plant pathogenic fungi, including Alternaria alternata, Botryosphaeria dothidea, Colletotrichum fructicola, and Valsa mali var. pyri. acs.org

The antifungal mechanism of pABA has been elucidated, indicating that it affects the fungal cell cycle. acs.org Specifically, pABA inhibits septation during cell division, a crucial step for the formation of new fungal cells and the growth of mycelia. acs.org This inhibition is thought to occur through the disruption of actomyosin formation, which is essential for cell division. acs.org

Another related compound, benzoate, exerts its antifungal action by accumulating within the fungal cell at a low external pH. nih.gov This leads to a lowering of the intracellular pH, which in turn inhibits the enzyme phosphofructokinase. nih.gov The subsequent inhibition of glycolysis results in a decrease in ATP levels, thereby restricting fungal growth. nih.gov

Table 3: Antifungal Activity of p-Aminobenzoic Acid (pABA)

Fungal Species pABA Concentration Mycelial Growth Inhibition Reference
Alternaria alternata 1 mM and 3 mM Yes acs.org
Botryosphaeria dothidea 1 mM and 3 mM Yes acs.org
Colletotrichum fructicola 1 mM and 3 mM Yes acs.org

Cytotoxicity Screening and Anticancer Potential in Cell Lines

The cytotoxic and anticancer potential of aminobenzoate derivatives has been evaluated in various cancer cell lines. While specific data for this compound is sparse, studies on related compounds provide insights into their potential activity.

A study on potassium benzoate demonstrated a concentration-dependent decrease in the viability of both HepG2 liver cancer cells and THLE2 non-tumorigenic liver cells. ekb.eg The IC50 values were 72.50 µg/mL for HepG2 cells and 645.7 µg/mL for THLE2 cells, indicating a higher sensitivity in the cancer cell line. ekb.eg Furthermore, potassium benzoate induced G2/M phase arrest in the cell cycle of HepG2 cells and led to the upregulation of p53, Bax, and p21 genes, and downregulation of Bcl-2, cyclin B1, and CDK1, suggesting an induction of apoptosis. ekb.eg

Another study investigated novel aminobenzylnaphthols, which are derivatives of aminobenzoic acid. These compounds exhibited cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov The IC50 values for these compounds ranged from 30.15 ± 9.39 µM to 66.19 ± 7.36 µM in BxPC-3 cells and from 31.78 ± 3.93 µM to 111.5 ± 2.12 µM in HT-29 cells after 24 hours of treatment. nih.gov Two of these derivatives also showed proapoptotic properties. nih.gov

Table 4: Cytotoxicity of Aminobenzoate Derivatives in Cancer Cell Lines

Compound/Derivative Cell Line IC50 Value Reference
Potassium Benzoate HepG2 (Liver Cancer) 72.50 µg/mL ekb.eg
Potassium Benzoate THLE2 (Normal Liver) 645.7 µg/mL ekb.eg
Aminobenzylnaphthol (MMZ-140C) BxPC-3 (Pancreatic Cancer) 30.15 ± 9.39 µM nih.gov

Antioxidant and Anti-inflammatory Potency in Experimental Models

This compound is recognized for its anti-inflammatory and antifibrotic activities. cancer.gov Its mechanism is thought to involve the enhancement of monoamine oxidase (MAO) activity, which plays a role in the degradation of serotonin (B10506). patsnap.compatsnap.com Elevated levels of serotonin have been associated with increased fibrosis, and by modulating MAO activity, this compound may help reduce the accumulation of fibrotic tissue. patsnap.compatsnap.com The compound is also believed to increase oxygen uptake at the tissue level. cancer.gov

The anti-inflammatory effects of this compound are considered significant, as inflammation is a key contributor to the development of fibrotic diseases. patsnap.com By mitigating inflammation, it may help to prevent the excessive proliferation of fibroblasts, the cells responsible for collagen deposition. patsnap.com

The antioxidant properties of para-aminobenzoic acid (PABA) and its sodium salt have been demonstrated in a superoxide-generating model system using the autoxidation of adrenaline. researchgate.net These compounds were found to inhibit the accumulation of adrenochrome, a product of adrenaline oxidation, and the formation of superoxide anions. researchgate.net This suggests that PABA and its salts may participate in cellular redox reactions. researchgate.net

In vitro studies on various plant extracts have also highlighted the link between antioxidant and anti-inflammatory activities. For instance, extracts of Sphaerostephanos unitus demonstrated both antioxidant effects, as measured by DPPH and ABTS radical scavenging assays, and anti-inflammatory activity through the stabilization of red blood cell membranes. mdpi.com

Table 5: Mentioned Compounds | Compound Name | | | :--- | | this compound | | p-Aminobenzoic acid (PABA) | | IMD0354 | | IMT-P8 | | p-aminosalicylic acid (PAS) | | Potassium benzoate | | Aminobenzylnaphthols | | Indoleamine 2,3-dioxygenase 1 (IDO1) | | Monoamine oxidase (MAO) | | Dihydropteroate synthase (DHPS) | | Adrenaline | | Adrenochrome | | Superoxide anions | | Tryptophan | | Kynurenine | | Serotonin | | Collagen | | ATP | | Phosphofructokinase | | Bax | | Bcl-2 | | p21 | | p53 | | Cyclin B1 | | CDK1 | | DPPH | | ABTS |

Investigation of Antiviral and Anti-Diabetic Properties

Derivatives of 4-aminobenzoic acid (PABA), a chemical parent to this compound, have been recognized for possessing a range of biological activities, including antiviral potential. nih.govnih.gov Scientific exploration in this area has often involved the synthesis of new molecules derived from PABA to assess their efficacy against various viral pathogens.

One area of investigation has been the creation of Schiff bases from 4-aminobenzoic acid. nih.gov These compounds have been screened for their biological effects, revealing antimicrobial properties. nih.gov While much of the research has centered on antibacterial and antifungal activities, the broader category of antimicrobial investigation often includes antiviral screening. nih.gov The findings suggest that modifications to the basic PABA structure can lead to compounds with significant biological effects. nih.govnih.gov However, specific preclinical or in vitro studies focusing directly on the antiviral properties of this compound or its close analogues are not extensively detailed in the current body of scientific literature. The existing research provides a foundation for potential future studies to explore these specific antiviral actions more thoroughly.

More substantial evidence from preclinical and in vitro studies has emerged for the anti-diabetic potential of aminobenzoate analogues, particularly within the class of 2-aminobenzothiazole derivatives. nih.govmdpi.com These studies have identified specific molecular targets and pathways through which these compounds may exert their effects.

Mechanism of Action:

Research into 2-aminobenzothiazole derivatives has pointed towards a dual mechanism of action that could be beneficial in the management of diabetes and its complications. nih.gov One key target is the enzyme aldose reductase (ALR2) . nih.govresearchgate.net Inhibition of ALR2 is a therapeutic strategy aimed at preventing long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.gov By blocking this enzyme, these aminobenzoate analogues can potentially mitigate tissue damage caused by high glucose levels.

Another significant mechanism is the agonistic effect on the peroxisome proliferator-activated receptor-gamma (PPAR-γ) . nih.govmdpi.com PPAR-γ is a crucial regulator of glucose and lipid metabolism. mdpi.com Activation of this receptor can enhance insulin (B600854) sensitivity, improve glucose uptake by tissues, and modulate the formation of fat cells, all of which are important in controlling type 2 diabetes. nih.govmdpi.com The action of some 2-aminobenzothiazole derivatives has been compared to that of established PPAR-γ agonists like pioglitazone. nih.govmdpi.com

Preclinical and In Vitro Findings:

Several studies have evaluated specific 2-aminobenzothiazole derivatives, yielding promising results. For instance, in one study, a compound designated as 8d was identified as a potent inhibitor of ALR2 and an agonist of PPAR-γ through molecular docking studies. nih.govresearchgate.net

Subsequent in vivo experiments using a streptozotocin-induced diabetic rat model demonstrated that compound 8d produced significant antihyperglycemic effects. nih.govresearchgate.net The administration of this compound led to a reduction in blood glucose levels, improved insulin resistance, and had a positive impact on dyslipidemia. nih.govresearchgate.net Notably, these effects were achieved without evidence of hepatotoxicity. nih.govresearchgate.net

The table below summarizes the findings for selected 2-aminobenzothiazole derivatives from preclinical studies:

Table 1: Preclinical Data for 2-Aminobenzothiazole Analogues
Compound Target(s) In Vitro/In Vivo Model Key Findings
Compound 8d ALR2, PPAR-γ Streptozotocin-induced diabetic rat Sustained antihyperglycemic effects, reduced insulin resistance, improved dyslipidemia. nih.govresearchgate.net
Compound 8c ALR2 In vitro enzyme assay Inhibition of ALR2 at concentrations below 10 µM. nih.govresearchgate.net

| Zopolrestat | ALR2 | Preclinical models | Potent ALR2 inhibitor, but development was halted due to hepatotoxicity in humans. nih.gov |

These findings underscore the potential of this compound analogues, specifically the 2-aminobenzothiazole derivatives, as templates for the development of new anti-diabetic agents with a dual mechanism of action. nih.gov Further research is warranted to explore the full therapeutic potential and safety profile of these compounds.

Structure Activity Relationship Sar and Theoretical Chemical Applications

Correlating Structural Modifications with Biological Activities

The structure-activity relationship (SAR) for aminobenzoate derivatives is a critical area of research, aimed at understanding how chemical modifications to the core structure influence biological effects. The aminobenzoate scaffold, characterized by an amino group and a carboxylate group attached to a benzene (B151609) ring, offers multiple sites for modification. Research into these modifications has yielded significant insights into their interactions with biological targets.

For instance, the synthesis of various p-aminobenzoic acid (PABA) derivatives has been explored to develop agents with specific biological activities. Modifications often involve substitutions at the amino or carboxyl groups. A series of aminobenzoic acid derivatives were synthesized by adding different amine-based moieties to the carbonyl group, leading to the formation of imines under acidic conditions mdpi.com. The resulting compounds have been evaluated for various effects, including anti-cholinesterase activity mdpi.com.

Similarly, SAR studies on oxalylarylaminobenzoic acids identified them as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) and leptin signaling pathways. A structure-based approach, guided by X-ray crystallography, allowed for the development of potent and selective PTP1B inhibitors that occupy both the catalytic and a non-catalytic binding site nih.gov. The exploration of N,N-disubstituted 2-aminobenzothiazoles, which share structural similarities, highlighted that specific moieties, such as an N-propyl imidazole (B134444) group, were crucial for antibacterial activity against pathogens like Staphylococcus aureus nih.gov.

Table 1: Structure-Activity Relationship of Aminobenzoate Analogs

Core Structure Modification Biological Activity/Target Key Finding
p-Aminobenzoic Acid Addition of amine-based moieties to the carbonyl group Cholinesterase Inhibition Formation of imine derivatives led to non-competitive inhibition of AChE and BChE. mdpi.com
Aminobenzoic Acid Oxalylaryl substitution Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Development of potent and selective inhibitors occupying catalytic and non-catalytic sites. nih.gov
2-Aminobenzothiazole N,N-disubstitution Antibacterial (S. aureus) The N-propyl imidazole moiety was found to be critical for potent antibacterial activity. nih.gov

Rational Design of Novel Aminobenzoate Compounds

The insights gained from SAR studies are fundamental to the rational design of novel compounds. This approach uses structural information to guide the synthesis of new molecules with enhanced or targeted activities mdpi.comnih.gov. By understanding which parts of the aminobenzoate molecule are essential for its biological effect, chemists can make targeted modifications to improve properties like binding affinity, selectivity, and pharmacokinetic profiles nih.gov.

The development of CDK9 inhibitors for acute myeloid leukemia (AML) provides a compelling example of this process. Starting from a hit compound discovered through screening, researchers employed strategies like bioisosterism and scaffold hopping to carry out structural modifications. This rational design process led to a new compound with an IC₅₀ value of 5.41 nM for CDK9 inhibitory activity, representing a nearly 1500-fold increase in potency over the original hit compound nih.gov.

Furthermore, the aminobenzoate scaffold is particularly suitable for creating combinatorial libraries. The amino and carboxyl groups can be readily modified with a wide range of different side chains. It has been noted that among a database of commercial drugs containing the p-aminobenzoic acid moiety, there were 95 different substitutions at the carboxylic group and 61 at the amino group nih.gov. This chemical versatility allows for the generation of vast libraries of "drug-like" molecules, which can then be screened for a wide array of biological activities nih.gov. This systematic approach accelerates the discovery of lead compounds for new drug development nih.gov.

Optoelectronic Applications and Nonlinear Optical (NLO) Properties

Beyond its biological significance, the aminobenzoate structure possesses intriguing electronic properties that make it a candidate for applications in optoelectronics. This is primarily due to the presence of an electron-donating amino group and an electron-withdrawing carboxyl group on the aromatic ring, which facilitates intramolecular charge transfer—a key requirement for nonlinear optical (NLO) activity bohrium.com. NLO materials are crucial for technologies involving the manipulation of light, such as frequency conversion, optical computing, and laser applications researchgate.net.

Second Harmonic Generation Efficiency Studies

Second Harmonic Generation (SHG) is a key NLO process where a material converts incoming light of a specific frequency into light with exactly double that frequency scipost.org. This phenomenon only occurs in materials that lack a center of symmetry (non-centrosymmetric) jksus.orgnih.gov. The efficiency of this conversion is a critical parameter for practical applications.

Research on a derivative, quinolinium 4-aminobenzoate (B8803810) (ABAQ), has demonstrated significant SHG efficiency. When measured against a standard NLO material, potassium dihydrogen phosphate (B84403) (KDP), the ABAQ crystal was found to have a relative SHG efficiency of 90% that of KDP nasc.ac.in. This high efficiency indicates that aminobenzoate-based materials are promising candidates for frequency conversion applications in laser systems nasc.ac.inuba.ar.

Z-Scan Analysis for Nonlinear Behavior

The Z-scan technique is a widely used experimental method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material wikipedia.orgucf.edu. In a typical Z-scan experiment, a sample is moved along the axis of a focused laser beam, and the change in transmittance through an aperture in the far field is measured. This allows for the characterization of the material's third-order NLO properties nasc.ac.inucf.edu.

Z-scan analysis performed on quinolinium 4-aminobenzoate confirmed its nonlinear behavior nasc.ac.in. Such studies, often complemented by computational methods like Density Functional Theory (DFT), help to quantify NLO parameters such as polarizability and hyperpolarizability researchgate.netresearchgate.net. The Z-scan technique can distinguish between positive and negative nonlinear absorption, providing detailed insight into the material's response to high-intensity light researchgate.net.

Potential for Optical Limiting and Switching Technologies

The NLO properties identified through SHG and Z-scan analyses suggest that aminobenzoate derivatives have significant potential for use in advanced optical technologies. Materials with strong nonlinear absorption can be used for optical limiting, a process that protects sensitive optical sensors and human eyes from damage by high-intensity laser beams. The material's transmittance decreases as the input light intensity increases, effectively clamping the output at a safe level.

Based on the investigation of its NLO parameters, the ABAQ material has been identified as a promising candidate for both optical limiting and optical switching applications nasc.ac.in. The ability to manipulate the refractive index of a material with light is the basis for all-optical switching, a technology that could enable faster and more efficient data processing and telecommunications.

Table 2: Nonlinear Optical (NLO) Properties of an Aminobenzoate Derivative

Compound NLO Property Measurement/Finding Reference
Quinolinium 4-aminobenzoate (ABAQ) Second Harmonic Generation (SHG) Relative efficiency is 90% that of KDP. nasc.ac.in
Quinolinium 4-aminobenzoate (ABAQ) Third-Order NLO Properties Confirmed via Z-scan measurement. nasc.ac.in
Quinolinium 4-aminobenzoate (ABAQ) Potential Application Suitable for optical limiting and switching. nasc.ac.in
Para-aminobenzoic acid (PABA) Theoretical NLO Properties Calculated using DFT; found to have significant NLO character. researchgate.net

Aminobenzoate Potassium as a Pharmaceutical Building Block

Aminobenzoate, particularly in the form of p-aminobenzoic acid (PABA), is a well-established and valuable building block in the synthesis of pharmaceuticals and other biologically active molecules nih.govnih.govresearchgate.net. Its structure is a common moiety found in a wide range of drugs with diverse therapeutic uses nih.gov. The presence of two reactive functional groups—the amino group and the carboxylic acid—allows it to be readily incorporated into larger, more complex molecular architectures nih.gov.

Aminobenzoates are starter units for a wide array of microbial natural products. The ortho-isomer, anthranilate, is a scaffold for numerous heterocycles, including quinolones and phenazines, while the para-isomer (PABA) is a key precursor in folate biosynthesis nih.gov. The meta-isomer and its hydroxylated forms are essential starter units for complex antibiotics like the rifamycins (B7979662) and ansamitocins, as well as antitumor agents such as geldanamycin (B1684428) nih.gov.

A review of commercial drugs revealed that approximately 1.5% of the 12,111 drugs analyzed contained the PABA moiety nih.gov. These drugs span a vast range of therapeutic categories, including:

Local anesthetics

Antibacterial agents

Antineoplastics

Anticonvulsants

Anti-arrhythmics

Antipsychotics nih.gov

The versatility of PABA as a building block stems from its ability to undergo various chemical reactions, making it a foundational component for creating new chemical entities with potential therapeutic value mdpi.comnih.govsciencedaily.com.

Q & A

Q. How can researchers ethically incorporate this compound in human trials involving metabolic diets?

  • Methodological Answer : Design trials with IRB-approved protocols, specifying participant selection criteria (e.g., exclusion of renal impairment patients). Use this compound as a compliance marker by spiking test meals and measuring urinary excretion, ensuring transparency in informed consent forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.